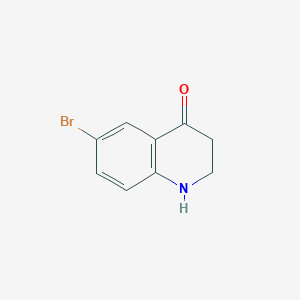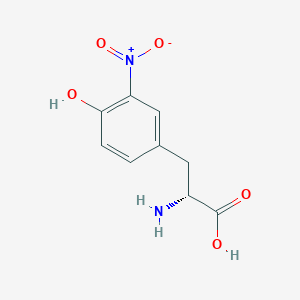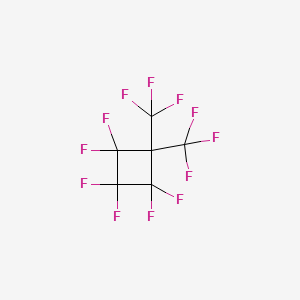
Cyclobutane, hexafluorobis(trifluoromethyl)-
Übersicht
Beschreibung
“Cyclobutane, hexafluorobis(trifluoromethyl)-” also known as “Perfluorodimethylcyclobutane” or “Bis(trifluoromethyl)hexafluorocyclobutane” is a chemical compound with the molecular formula C6F12 . It is a colorless liquid and nearly odorless .
Molecular Structure Analysis
The molecular weight of “Cyclobutane, hexafluorobis(trifluoromethyl)-” is 300.0450 . The IUPAC Standard InChI is InChI=1S/C6F12/c7-1(5(13,14)15)2(8,6(16,17)18)4(11,12)3(1,9)10 .
Physical And Chemical Properties Analysis
“Cyclobutane, hexafluorobis(trifluoromethyl)-” has a boiling point of 45 °C and a melting point of -32 °C . It has a density of 1.67 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Fluoropolymers Synthesis
Cyclobutane, hexafluorobis(trifluoromethyl)-, is involved in the synthesis and characterization of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers. These are a new class of fluorosiloxane polymers with a linear structure featuring alternating disiloxanyl-p-phenylene (cis/trans)-1,2-disubstituted perfluorocyclobutyl ether linkages. Such polymers, synthesized from fluoroolefin end groups, display remarkable properties such as flexibility, thermal stability, and potential for creating toughened thermosets with good thermal stability, making them suitable for various industrial applications (Smith & Babb, 1996).
Environmental Impact and Recovery Technologies
The compound is part of the perfluorocarbons (PFCs) family used in semiconductor manufacturing for etching/cleaning processes. Due to their significant greenhouse gas potential and environmental hazards, such as contributing to global warming, understanding their physiochemical properties, industrial uses, and recovery/recycle technologies is crucial. Research has explored cryogenic condensation/distillation, pressure swing adsorption, and membrane separation for processing exhaust gases containing PFCs from semiconductor manufacturing, highlighting the urgent need for emissions control of these substances (Tsai, Chen, & Hsien, 2002).
Radiochemistry for PET Tracing
The synthesis of [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid labeled with fluorine-18 for positron emission tomography (PET), indicates the use of cyclobutane derivatives in medical imaging. The process involves high specific activity nucleophilic displacement, showcasing the potential for cyclobutane, hexafluorobis(trifluoromethyl)-, in developing diagnostic tools for tumor delineation (Shoup & Goodman, 1999).
Thermal Reaction with Olefins
Research on the thermal reaction of hexafluoropropene with hydrocarbon olefins, leading to the formation of 1,1,2-trifluoro-2-trifluoromethylcyclobutanes, demonstrates the compound's role in generating diverse product types through different radical-mediated pathways. This showcases the compound's versatility in synthetic chemistry applications, including the formation of cyclobutanes and hexafluoroalkenes (Haszeldine, Raynor, & Tipping, 1982).
Safety And Hazards
“Cyclobutane, hexafluorobis(trifluoromethyl)-” is associated with several hazards. It has been identified as a potential carcinogen, mutagen, and reproductive toxin . It also has potential for acute mammalian toxicity, systemic toxicity, neurotoxicity, skin sensitization, respiratory sensitization, skin irritation, eye irritation, acute aquatic toxicity, chronic aquatic toxicity, and terrestrial ecotoxicity .
Eigenschaften
IUPAC Name |
1,1,2,2,3,3-hexafluoro-4,4-bis(trifluoromethyl)cyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12/c7-2(8)1(5(13,14)15,6(16,17)18)3(9,10)4(2,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGPGHBYAPBDAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70897525 | |
| Record name | Perfluoro(1,1-dimethylcyclobutane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70897525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Nearly odorless; [Alfa Aesar MSDS] | |
| Record name | Hexafluorobis(trifluoromethyl)cyclobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16462 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cyclobutane, hexafluorobis(trifluoromethyl)- | |
CAS RN |
28677-00-1, 37360-98-8 | |
| Record name | Hexafluorobis(trifluoromethyl)cyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028677001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Freon C 51-12 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037360988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoro(1,1-dimethylcyclobutane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70897525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexafluorobis(trifluoromethyl)cyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1583931.png)
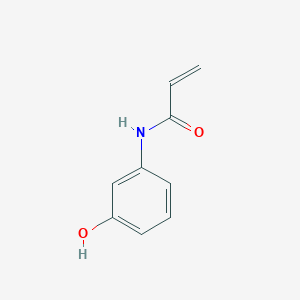
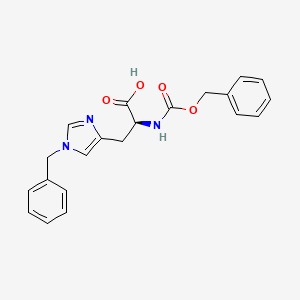
![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)
![7-Nitrobenzo[d]thiazole](/img/structure/B1583935.png)
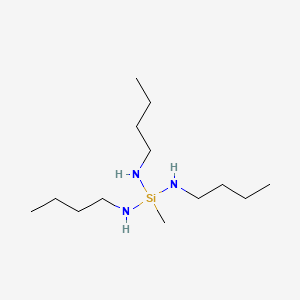
![Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-](/img/structure/B1583939.png)
![4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl](/img/structure/B1583942.png)
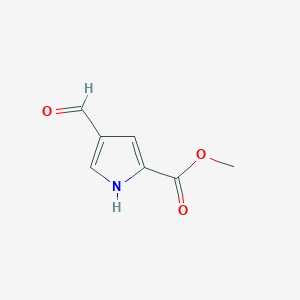

![Dibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B1583946.png)

